5-Chloro-8-phenyl-1,6-naphthyridine
Description
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
5-chloro-8-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YGXPELOLBGVPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination
Grignard Reagent-Mediated Functionalization
The incorporation of the 8-phenyl group has been revolutionized by Grignard chemistry. A scalable method involves:
-
Addition of phenylmagnesium bromide to 4-amino-2-chloronicotinonitrile in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.
-
Acidolytic cleavage of the intermediate imine using 6M HCl, yielding the ketone precursor.
-
Cyclocondensation with triethyl orthoformate in the presence of 4-dimethylaminopyridine (DMAP), producing the target compound in 82% isolated yield (Scheme 1).
Key Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Grignard Equivalents | 1.1–1.3 eq | Maximizes conversion without side reactions |
| Acidolysis Temperature | 0–5°C | Prevents decomposition of acid-sensitive intermediates |
| Cyclocondensation Time | 4–6 hours | Balances completion vs. byproduct formation |
Heck Coupling for Steric Control
For applications requiring strict control over steric hindrance, palladium-catalyzed Heck reactions provide an alternative pathway:
-
Coupling of 2-chloropyridine with ethylene gas under 0.30 MPa pressure generates the vinylpyridine intermediate.
-
One-pot cyclization with ammonium hydroxide at 60°C induces ring closure while introducing the phenyl group via a Suzuki-Miyaura cross-coupling side reaction.
This method achieves 89% enantiomeric excess (ee) when using chiral ligands such as (R)-BINAP, making it particularly valuable for pharmaceutical applications.
Industrial-Scale Production
Large-scale synthesis (≥100 g batches) employs continuous flow reactors to address exothermicity and mixing challenges:
Continuous Flow Protocol
-
Precursor mixing : 2-chloronicotinic acid and phenylhydrazine in POCl₃ (residence time: 8 minutes at 100°C).
-
In-line quenching : Gradual addition to ice-water with pH adjustment to 7.5–8.0.
-
Crystallization : Anti-solvent precipitation using 2-propanol yields 5-chloro-8-phenyl-1,6-naphthyridine with 94.3% purity by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Classical Cyclization | 68–72 | 92–95 | Moderate | Low catalyst costs |
| Grignard Functionalization | 82 | 97 | High | Excellent regiocontrol |
| Heck Coupling | 75 | 98 | Low | Stereochemical precision |
| Continuous Flow | 89 | 94 | Industrial | Reduced reaction time |
Troubleshooting Common Synthetic Challenges
Byproduct Formation
The primary impurity (∼12% in batch processes) arises from over-chlorination at the 3-position. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-phenyl-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of 8-Phenyl-1,6-naphthyridine.
Substitution: Formation of 8-Phenyl-5-methoxy-1,6-naphthyridine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including 5-Chloro-8-phenyl-1,6-naphthyridine, exhibit notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to established antibiotics like tetracycline .
Anticancer Properties
this compound has been investigated for its anticancer potential. It is believed to act by inhibiting specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound's interaction with DNA suggests a mechanism that disrupts replication processes, making it a candidate for further development in cancer therapies.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies focusing on its derivatives have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential for treating inflammatory diseases .
Chemical Synthesis Applications
This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex heterocyclic compounds due to its unique structural features. The compound can undergo various reactions such as oxidation and substitution to yield derivatives with enhanced biological activities .
Material Science Applications
The compound's structural characteristics allow it to be explored in the development of new materials with specific photophysical properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of naphthyridine derivatives make them suitable for use in OLED technology.
- Sensors : Compounds like this compound can be integrated into sensor technologies due to their reactivity and ability to interact with various analytes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-8-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is known to interact with DNA and disrupt its replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological and physicochemical profiles of 1,6-naphthyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Pharmacological Activities
- 8-Aryl Derivatives: The introduction of an aryl group at position 8, as in 8-aryle-1,6-naphthyridine-5-ones, confers significant anti-inflammatory and immunosuppressive activity. These compounds are structurally optimized for binding to targets like cyclooxygenase (COX) or cytokine receptors .
- Chlorinated Analogs: Chlorine at position 5 or 8 enhances metabolic stability and lipophilicity.
- Saturated Derivatives : Hydrogenation of the naphthyridine ring (e.g., 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) reduces aromaticity, improving solubility and enabling use as chiral building blocks in drug synthesis .
Physicochemical Properties
- Lipophilicity: Chlorine and aryl substituents increase logP values, enhancing membrane permeability. For instance, 8-chlorobenzo[b]thieno-1,6-naphthyridine has a logP of 3.44, favoring blood-brain barrier penetration .
- Thermal Stability : Nitro-substituted derivatives (e.g., 8-nitro-1,6-naphthyridine) exhibit higher melting points (>300°C) due to strong intermolecular interactions .
Q & A
Q. What are the established synthetic routes for 5-Chloro-8-phenyl-1,6-naphthyridine?
The compound is typically synthesized via halogenation or substitution reactions. For example, chlorination of precursor naphthyridinones using phosphorus oxychloride (POCl₃) under reflux conditions (3–12 hours, 80–100°C) is a common method . Substitution reactions, such as replacing chlorine with methoxy groups using sodium methoxide (MeONa) in methanol under reflux (15–60 minutes), have also been reported with yields exceeding 80% .
Q. How can researchers confirm the regioselectivity of substitutions in 1,6-naphthyridine derivatives?
Regioselectivity is determined through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, in bromination reactions, solvent choice (e.g., CCl₄ vs. acetic acid) significantly impacts product distribution (e.g., 3-bromo vs. 8-bromo isomers), which must be validated via ¹H/¹³C NMR coupling patterns and crystallographic data .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy (¹H, ¹³C, DEPT) to resolve aromatic proton environments and substituent positions.
- X-ray diffraction to confirm crystal structure and spatial arrangement of the phenyl and chloro groups .
Advanced Research Questions
Q. How can conflicting data on halogenation outcomes be resolved in 1,6-naphthyridine systems?
Contradictions in halogenation products (e.g., bromine positioning) often arise from solvent polarity and temperature variations. For example, bromination in CCl₄ yields a mixture of 3-bromo and 8-bromo derivatives, while acetic acid selectively produces 8-bromo isomers . Researchers should replicate experiments under controlled conditions and use computational modeling (DFT) to predict thermodynamic vs. kinetic product stability.
Q. What strategies optimize yields in multi-step syntheses involving 1,6-naphthyridine intermediates?
- Stepwise temperature control : For example, Vilsmeier-Haack formylation requires precise reagent addition at 5°C before heating to 80°C to avoid side reactions .
- Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance aryl group introduction efficiency .
- Purification protocols : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating regioisomers .
Q. How do steric and electronic effects influence substitution reactions in this compound?
The phenyl group at position 8 exerts steric hindrance, directing electrophilic substitutions to less hindered positions (e.g., para to chlorine). Electronic effects from the electron-withdrawing chlorine atom activate adjacent carbons for nucleophilic attack. Computational studies (e.g., Fukui indices) can predict reactive sites, validated by experimental kinetic studies .
Q. What are the challenges in decarboxylation of 1,6-naphthyridinecarboxylic acids, and how are they addressed?
Decarboxylation requires high temperatures (250–370°C) and may lead to decomposition. Solvent-free conditions and inert atmospheres (N₂) improve yields. For instance, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid decarboxylates cleanly at 250°C (77% yield), while pyridyl-substituted analogs require higher temperatures (370°C) .
Methodological Considerations
8. Handling Contradictory Reactivity Data
When faced with inconsistent results (e.g., divergent halogenation pathways), researchers should:
Q. Designing Experiments for Regioselective Functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
